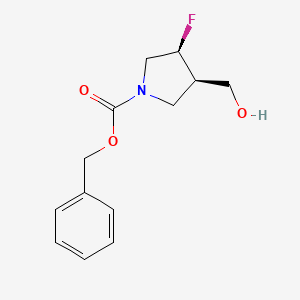
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological and pharmacological activities. This compound is primarily used in research settings, particularly in the fields of proteomics and drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This reaction is characterized by excellent yields and easy workup, making it a preferred method for the preparation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated synthesis and purification systems could enhance the efficiency and scalability of production.
化学反应分析
Types of Reactions
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .
科学研究应用
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Its derivatives are being explored for their antidiabetic and antitubercular activities.
Industry: The compound is used in the development of new materials and as a research tool in proteomics.
作用机制
The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and cell division . Additionally, it targets pantothenate kinase, an enzyme crucial for coenzyme A biosynthesis . These interactions disrupt essential biological pathways, leading to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol, known for its wide range of biological activities.
Tetrahydroquinazoline: A reduced form of quinazoline with similar biological properties.
α-Aminoamidines: Reagents used in the synthesis of quinazoline derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit key enzymes involved in critical biological pathways makes it a valuable compound for drug development and other scientific research applications .
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12) |
InChI 键 |
XBLDEXYVLSLNKF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1N)C=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)
![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)


![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)




![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)

![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)

